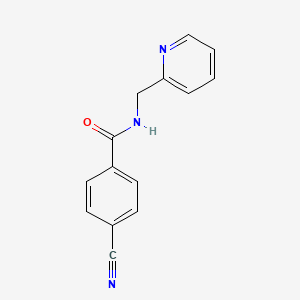
Ethyl 2-(4-chloro-2-formylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chloro-2-formylphenyl)acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of phenylacetate, featuring a chloro and formyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2-formylphenyl)acetate typically involves the esterification of 4-chloro-2-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. Another method involves the reaction of 4-chloro-2-formylbenzoyl chloride with ethanol in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base
Major Products Formed
Oxidation: 4-chloro-2-carboxyphenyl acetate.
Reduction: Ethyl 2-(4-chloro-2-hydroxymethylphenyl)acetate.
Substitution: Ethyl 2-(4-amino-2-formylphenyl)acetate
Scientific Research Applications
Ethyl 2-(4-chloro-2-formylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-2-formylphenyl)acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-2-formylphenyl)acetate
- Ethyl 2-(4-methyl-2-formylphenyl)acetate
- Ethyl 2-(4-nitro-2-formylphenyl)acetate
Uniqueness
Ethyl 2-(4-chloro-2-formylphenyl)acetate is unique due to the presence of both a chloro and formyl group on the benzene ring.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-formylphenyl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)6-8-3-4-10(12)5-9(8)7-13/h3-5,7H,2,6H2,1H3 |
InChI Key |
YZIWEXBAPUEPKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


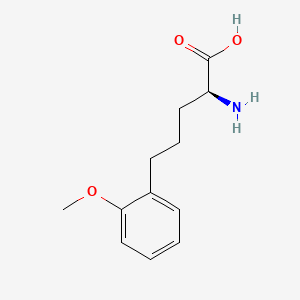
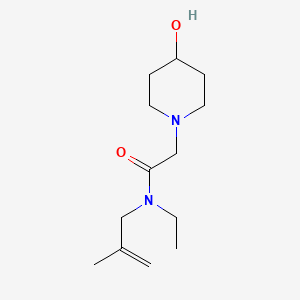



![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
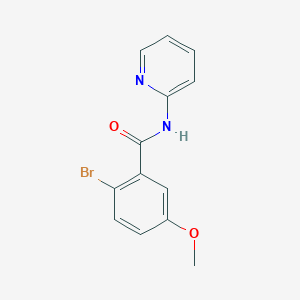
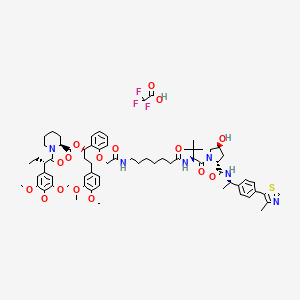
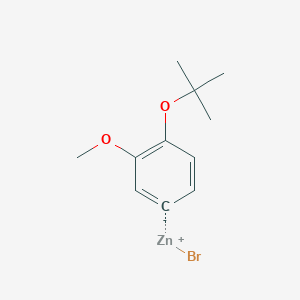
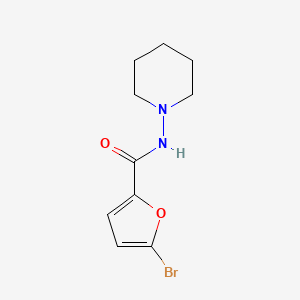

![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
